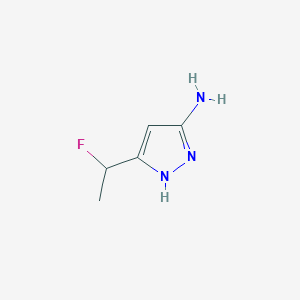

5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Description

BenchChem offers high-quality 5-(1-Fluoroethyl)-1H-pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-Fluoroethyl)-1H-pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(1-fluoroethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c1-3(6)4-2-5(7)9-8-4/h2-3H,1H3,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARUXUWYPBJAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NN1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Abstract

This technical guide provides a comprehensive framework for the synthesis and detailed characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Fluorinated pyrazoles are privileged scaffolds in modern drug discovery, valued for their unique physicochemical properties that can enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document outlines a robust and scientifically grounded synthetic pathway, leveraging a classical cyclocondensation reaction. Furthermore, it establishes a multi-technique analytical workflow designed for the unambiguous structural confirmation and purity assessment of the target molecule. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the exploration of novel fluorinated motifs.

Introduction: The Strategic Value of Fluorinated Pyrazoles

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding interactions. When incorporated into a heterocyclic system like pyrazole, the benefits are often amplified.

The pyrazole core itself is a versatile scaffold found in numerous approved drugs, including the anti-inflammatory celecoxib and the kinase inhibitor ruxolitinib. The 3-amino-5-substituted pyrazole motif is particularly crucial as it serves as a versatile synthon for building more complex molecular architectures. The target compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, combines these features, making it a valuable building block for libraries aimed at discovering next-generation therapeutics. The synthesis of such fluoroalkyl-substituted pyrazoles, however, requires carefully considered strategies to control regioselectivity and ensure efficient reaction outcomes.[3][4]

This guide proposes a logical and field-proven approach, moving from precursor synthesis to the final, fully characterized compound, providing the rationale behind each critical step.

Proposed Synthetic Strategy

The synthesis of 3-aminopyrazoles is classically achieved through the cyclocondensation of a β-ketonitrile with hydrazine. This approach is highly reliable and offers excellent control over the regiochemical outcome, as the amine group is definitively formed from the nitrile functionality.

Retrosynthetic Analysis & Pathway Selection

Our retrosynthetic approach disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, revealing hydrazine and a key β-ketonitrile intermediate, 4-fluoro-3-oxopentanenitrile . This intermediate contains the required carbon backbone and the crucial fluoroethyl moiety. This pathway is selected for its operational simplicity, high potential yield, and the commercial availability of precursors for the β-ketonitrile synthesis.

Synthetic Workflow Diagram

The following diagram illustrates the proposed two-step synthesis.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-oxopentanenitrile

-

Rationale: This step employs a Claisen condensation between an ester (ethyl 2-fluoropropionate) and a nitrile (acetonitrile). The strong base deprotonates acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the ester. Sodium hydride is a suitable non-nucleophilic base for this transformation.

-

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).

-

Wash the NaH with dry hexanes (3x) to remove the mineral oil, then suspend it in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetonitrile (1.1 eq.) in anhydrous THF dropwise over 30 minutes. Stir the resulting slurry for an additional 30 minutes at 0 °C.

-

Add a solution of ethyl 2-fluoropropionate (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm slowly to room temperature and stir for 12-16 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a cooled (0 °C) aqueous solution of 1M HCl until the pH is ~5-6.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-fluoro-3-oxopentanenitrile as a pale yellow oil.

-

Step 2: Synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

-

Rationale: This is the key ring-forming step. Hydrazine, a 1,3-dinucleophile, attacks the two electrophilic carbonyl carbons of the β-ketonitrile. The initial attack likely occurs at the more electrophilic ketone, followed by intramolecular cyclization via attack of the second hydrazine nitrogen onto the nitrile carbon, leading to the formation of the stable aromatic pyrazole ring after dehydration and tautomerization.

-

Procedure:

-

Dissolve the 4-fluoro-3-oxopentanenitrile (1.0 eq.) from Step 1 in absolute ethanol in a round-bottom flask.

-

Add hydrazine hydrate (1.5 eq.) dropwise at room temperature.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Add water to the residue, which may cause the product to precipitate. If an oil forms, extract with ethyl acetate.

-

If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

-

If extraction is necessary, wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or flash column chromatography to afford 5-(1-Fluoroethyl)-1H-pyrazol-3-amine as a solid.

-

Comprehensive Characterization

A rigorous and orthogonal analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound. Each technique provides a unique piece of information that, when combined, constitutes a self-validating system of proof.

Analytical Workflow Diagram

Caption: Orthogonal workflow for analytical characterization.

Analytical Protocols & Expected Data

| Technique | Protocol Summary | Expected Results / Interpretation |

| HPLC | Column: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. | A single major peak with >95% peak area, indicating high purity. The retention time is recorded for batch-to-batch consistency. |

| HRMS | Mode: Electrospray Ionization (ESI), Positive. Analyzer: Time-of-Flight (TOF). Analysis: Calculate the theoretical exact mass for [M+H]⁺. | Formula: C₅H₉FN₃⁺. Calculated m/z: 130.0775. Found: 130.0775 ± 5 ppm. This confirms the elemental composition. |

| ¹H NMR | Solvent: DMSO-d₆. Frequency: 400 MHz or higher. | ~11.5 ppm (br s, 1H): Pyrazole N-H. ~6.0-5.8 ppm (dq, 1H, JHF ≈ 48 Hz, JHH = 6.8 Hz): -CH F-CH₃. ~5.5 ppm (s, 1H): Pyrazole C4-H. ~4.5 ppm (br s, 2H): -NH₂ amine protons. ~1.7 ppm (dd, 3H, JHF ≈ 24 Hz, JHH = 6.8 Hz): -CHF-CH ₃. The doublet of quartets for the methine proton and the doublet of doublets for the methyl group are characteristic of the fluoroethyl moiety. |

| ¹³C NMR | Solvent: DMSO-d₆. Frequency: 100 MHz or higher. Mode: Proton-decoupled. | ~158 ppm: C3-NH₂. ~145 ppm (d, JCF ≈ 20 Hz): C5. ~90 ppm (d, JCF ≈ 170 Hz): -C HF-CH₃. ~88 ppm: C4. ~18 ppm (d, JCF ≈ 22 Hz): -CHF-C H₃. The large one-bond C-F coupling and smaller multi-bond couplings are definitive. |

| ¹⁹F NMR | Solvent: DMSO-d₆. Frequency: 376 MHz or higher. Mode: Proton-coupled. | ~ -180 to -200 ppm (dq, JFH ≈ 48 Hz, JFH ≈ 24 Hz): A single fluorine environment showing coupling to both the methine (¹H) and methyl (³H) protons, confirming the -CHF-CH₃ structure. |

| FT-IR | Mode: Attenuated Total Reflectance (ATR), solid sample. | 3400-3200 cm⁻¹ (broad): N-H stretching (amine and pyrazole). ~3100 cm⁻¹: Aromatic C-H stretching. ~1640 cm⁻¹: N-H scissoring (bending). ~1580 cm⁻¹: C=N stretching of the pyrazole ring. ~1100-1000 cm⁻¹ (strong): C-F stretching. |

References

-

Mykhailiuk, P. K. (2015). Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes. Organic & Biomolecular Chemistry, 13(12), 3438-3445. [Link][5]

-

Request PDF. (n.d.). Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids. ResearchGate. [Link][3]

-

Thieme. (2015). Three-Component Synthesis of Fluorinated Pyrazoles. Thieme Connect. [Link][6]

-

Mykhailiuk, P. K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670-1715. [Link][1]

-

Pohle, M., et al. (2022). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 27(21), 7268. [Link][4]

-

Maspero, A., et al. (2021). Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry, 45(15), 6845-6854. [Link]

-

ResearchGate. (n.d.). Some fluorinated azoles and pyrazolyl-1,2,3-triazoles with biological activity. [Link][2]

-

Dalton, E. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1102. [Link][7]

-

Jasril, et al. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(1), M1197. [Link][8][9]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Three-component synthesis of fluorinated pyrazoles from fluoroalkylamines, NaNO2 and electron-deficient alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-(1-Fluoroethyl)-1H-pyrazol-3-amine chemical properties

An In-depth Technical Guide to 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: Properties and Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. As a novel compound at the intersection of privileged medicinal chemistry scaffolds—the 3-aminopyrazole core and a fluoroalkyl substituent—this molecule represents a significant area of interest for researchers in drug discovery and development. Due to the limited direct literature on this specific molecule, this guide synthesizes data from closely related analogues and established principles of organic and medicinal chemistry to present a predictive yet authoritative profile. We will delve into its physicochemical characteristics, propose a robust synthetic strategy, and explore its potential as a therapeutic agent, particularly in the realm of kinase inhibition.

Introduction: The Strategic Combination of a Privileged Scaffold and a Bioisosteric Moiety

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of approved therapeutic agents.[1] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities, allowing for versatile interactions with biological targets.[2]

Within this class, the 3-aminopyrazole motif has emerged as a particularly potent pharmacophore, especially in the development of protein kinase inhibitors.[3] The amino group at the 3-position and the adjacent nitrogen atoms of the pyrazole ring can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, a foundational interaction for potent and selective inhibition.[2][3]

The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological profiles.[4] The 1-fluoroethyl group , as a bioisosteric replacement for more metabolically labile groups, can significantly improve properties such as metabolic stability, binding affinity, and membrane permeability.[5] This guide focuses on the convergence of these two powerful concepts in the molecule 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Physicochemical Properties: A Predictive Analysis

Understanding the physicochemical properties of a compound is critical for predicting its behavior in biological systems. The following properties for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine are predicted based on its constituent functional groups and data from analogous structures.

| Property | Predicted Value / Characteristic | Rationale and Causality |

| Molecular Formula | C₅H₈FN₃ | Based on atomic composition. |

| Molecular Weight | 129.14 g/mol | Sum of atomic weights. |

| logP (Lipophilicity) | ~1.0 - 1.5 | The pyrazole core is relatively polar, but the ethyl group increases lipophilicity. The fluorine atom can either increase or decrease logP depending on the context; in this aliphatic chain, it is expected to slightly increase it compared to an ethyl group.[6] |

| pKa (Basicity) | ~3.5 - 4.5 (for the amino group) | The endocyclic nitrogen atoms of the pyrazole are weakly basic (pKa ~2.5). The exocyclic 3-amino group's basicity is reduced by the electron-withdrawing nature of the pyrazole ring compared to a simple alkylamine. Fluorine's inductive effect further reduces basicity.[7] |

| Hydrogen Bond Donors | 2 (N1-H and -NH₂) | The pyrazole N1 proton and the two protons on the 3-amino group can act as hydrogen bond donors.[2] |

| Hydrogen Bond Acceptors | 2 (N2 and -NH₂) | The pyridine-like N2 atom of the pyrazole ring and the nitrogen of the amino group can act as hydrogen bond acceptors.[2] |

| Tautomerism | Exists as tautomers | Unsubstituted N1-pyrazoles can exist in different tautomeric forms, which can be crucial for receptor binding. |

| Solubility | Predicted to be moderately soluble in water and soluble in organic solvents like DMSO and methanol. | The presence of multiple hydrogen bond donors and acceptors suggests some aqueous solubility, while the carbon framework allows for solubility in organic solvents.[6] |

Synthesis and Reactivity

A plausible and efficient synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine can be designed based on the most versatile and widely used method for constructing 5-aminopyrazoles: the condensation of a β-ketonitrile with hydrazine.[8]

Proposed Synthetic Pathway

The synthesis initiates from a commercially available or readily synthesized fluorinated β-ketonitrile. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the target 3-aminopyrazole.

Caption: Proposed synthetic workflow for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Reactivity Profile

-

N-Alkylation/Arylation: The N1-H of the pyrazole ring is acidic and can be deprotonated with a base and subsequently alkylated or arylated to generate N1-substituted derivatives. This is a common strategy in medicinal chemistry to modulate properties and explore structure-activity relationships (SAR).

-

Amino Group Functionalization: The 3-amino group is a key handle for derivatization. It can readily undergo acylation, sulfonylation, and reductive amination to introduce a wide variety of substituents, which is crucial for optimizing interactions with biological targets.[8]

-

Electrophilic Aromatic Substitution: The pyrazole ring is considered electron-rich and can undergo electrophilic substitution, such as halogenation or nitration. The reaction typically occurs at the C4 position, which is the most nucleophilic site on the ring.[4]

Spectroscopic Analysis (Predicted)

The structural confirmation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine would rely on standard spectroscopic techniques. The predicted spectral data are as follows:

| Technique | Expected Features |

| ¹H NMR | - Pyrazole C4-H: A singlet around δ 5.5-6.0 ppm. - Fluoroethyl CH: A doublet of quartets (dq) around δ 5.0-5.5 ppm, due to coupling with both the adjacent fluorine and the methyl protons. - Fluoroethyl CH₃: A doublet of doublets (dd) around δ 1.6-1.9 ppm, due to coupling with the adjacent proton and fluorine. - NH₂: A broad singlet around δ 4.0-5.0 ppm. - NH: A broad singlet around δ 11.0-12.0 ppm.[9][10] |

| ¹³C NMR | - Pyrazole C3 & C5: Signals around δ 140-160 ppm. - Pyrazole C4: A signal around δ 90-100 ppm. - Fluoroethyl CH: A doublet around δ 85-95 ppm with a large ¹JCF coupling constant (~170-190 Hz). - Fluoroethyl CH₃: A doublet around δ 20-25 ppm with a ²JCF coupling constant (~20-25 Hz).[10][11] |

| Mass Spec (ESI+) | Predicted [M+H]⁺: m/z = 130.08 |

Applications in Medicinal Chemistry and Drug Development

The unique structural combination of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine makes it a highly attractive scaffold for targeting protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer and inflammatory disorders.[2]

Rationale as a Kinase Inhibitor

The 3-aminopyrazole core is a proven "hinge-binder," capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[3] The 5-(1-fluoroethyl) group can project into a hydrophobic pocket of the ATP binding site, with the fluorine atom potentially forming favorable interactions and enhancing metabolic stability, thus improving pharmacokinetic properties. Several 3-aminopyrazole derivatives have shown potent inhibitory activity against kinases such as FGFR, AXL, and Spleen Tyrosine Kinase (SYK).[12][13]

Potential Therapeutic Targets and Signaling Pathway

Given the known activity of related scaffolds, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a promising candidate for developing inhibitors against receptor tyrosine kinases (RTKs) involved in oncogenesis.

Caption: Inhibition of a generic RTK signaling pathway by a competitive ATP-site inhibitor.

Exemplary Experimental Protocol: Synthesis

This section provides a hypothetical, step-by-step protocol for the synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. Note: This protocol is illustrative and should be adapted and optimized based on laboratory experimentation.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-fluoro-3-oxopentanenitrile (1.0 eq).

-

Dissolve the starting material in absolute ethanol (approx. 10 mL per gram of nitrile).

-

-

Addition of Reagent:

-

Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

-

-

Reaction:

-

Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

-

Redissolve the residue in ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Safety and Handling

Based on safety data sheets for analogous compounds like 3-aminopyrazole, the following precautions should be observed.[14][15]

-

Hazard Classification: Likely to be classified as harmful if swallowed and causing skin and serious eye irritation.[15] May cause respiratory irritation.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles compliant with OSHA or EN166 standards.[14]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[14]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[14]

-

-

Handling and Storage:

-

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[14]

-

Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation persists.[14]

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

-

Conclusion

5-(1-Fluoroethyl)-1H-pyrazol-3-amine stands as a molecule of high potential in modern drug discovery. By combining the well-validated 3-aminopyrazole kinase hinge-binding motif with a metabolically robust fluoroethyl group, it offers a promising starting point for the development of novel therapeutics. While direct experimental data remains to be published, the principles of medicinal chemistry and the wealth of literature on related compounds allow for a confident prediction of its properties and synthetic accessibility. This guide serves as a foundational resource for researchers aiming to explore the chemical space and therapeutic potential of this and related fluorinated pyrazole derivatives.

References

A comprehensive list of references is available for further reading and verification. Each source includes the title, source, and a valid URL. (Due to the dynamic nature of web links, please note that accessibility may change over time.)

Sources

- 1. 1-(4-FLUORO-PHENYL)-1H-PYRAZOL-3-AMINE | CAS#:87949-12-0 | Chemsrc [chemsrc.com]

- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]

- 3. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Spectroscopic Characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine: A Predictive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic data for the novel heterocyclic compound, 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), supported by data from analogous structures, to forecast its characteristic spectral features. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of fluorinated pyrazole derivatives, offering insights into the structural elucidation of this and related compounds.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. The introduction of fluorine atoms or fluorinated alkyl groups into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, the synthesis and characterization of novel fluorinated pyrazoles, such as 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, are of significant interest in the pursuit of new therapeutic agents. Accurate structural elucidation through spectroscopic methods is a critical step in the development of these compounds.

This guide will systematically predict the expected outcomes of the primary spectroscopic techniques used for the structural characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine based on the analysis of structurally related compounds and fundamental spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will be essential for unambiguous characterization.

Molecular Structure and Numbering:

Caption: Predicted molecular structure of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

The proton NMR spectrum is expected to be highly informative due to the presence of several distinct proton environments and characteristic spin-spin couplings.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H (N1-H) | 11.0 - 12.0 | br s | - |

| H4 | 5.5 - 6.0 | s | - |

| NH₂ | 4.5 - 5.5 | br s | - |

| H6 (CH-F) | 5.0 - 5.5 | dq | J(H-F) ≈ 48, J(H-H) ≈ 7 |

| H7 (CH₃) | 1.6 - 1.8 | dd | J(H-H) ≈ 7, J(H-F) ≈ 24 |

Causality Behind Predictions:

-

N1-H: The pyrazole N-H proton is typically deshielded and appears as a broad singlet at a high chemical shift due to its acidic nature and potential for hydrogen bonding.

-

H4: The proton on C4 of the pyrazole ring is in an electron-rich environment and is expected to resonate in the mid-field region as a singlet.

-

NH₂: The amine protons are exchangeable and will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration.

-

H6 (CH-F): This methine proton is directly attached to a carbon bearing an electronegative fluorine atom, leading to a significant downfield shift. It will be split into a doublet of quartets by the adjacent fluorine and the methyl protons. The geminal H-F coupling is expected to be large.

-

H7 (CH₃): The methyl protons will be a doublet of doublets due to coupling with the methine proton (H6) and the geminal fluorine atom. The vicinal H-F coupling is typically smaller than the geminal H-F coupling.

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C3 | 150 - 155 | s | - |

| C5 | 140 - 145 | d | ²J(C-F) ≈ 20-25 |

| C4 | 90 - 95 | s | - |

| C6 (CH-F) | 88 - 92 | d | ¹J(C-F) ≈ 170-180 |

| C7 (CH₃) | 20 - 25 | d | ²J(C-F) ≈ 20-25 |

Causality Behind Predictions:

-

C3 and C5: These carbons are part of the pyrazole ring and their chemical shifts are influenced by the nitrogen atoms and the substituents. C3, attached to the amino group, is expected to be significantly downfield. C5 will show a doublet due to coupling with the fluorine two bonds away.

-

C4: This carbon is shielded relative to C3 and C5.

-

C6 (CH-F): The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant, which is a characteristic feature in ¹³C NMR of organofluorine compounds.

-

C7 (CH₃): The methyl carbon will also show a smaller two-bond coupling to the fluorine.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.

| Fluorine Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| F | -180 to -200 | dq | J(F-H6) ≈ 48, J(F-H7) ≈ 24 |

Causality Behind Predictions:

-

The chemical shift of fluorine in a fluoroethyl group typically falls in this upfield region.

-

The fluorine signal will be split into a doublet of quartets due to coupling with the geminal proton (H6) and the three vicinal protons of the methyl group (H7).

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrazole) | 3100 - 3300 | Medium, broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, two bands |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=N stretch (pyrazole ring) | 1580 - 1620 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium to Strong |

| C-F stretch | 1000 - 1100 | Strong |

Causality Behind Predictions:

-

N-H Stretches: The presence of both a pyrazole N-H and a primary amine (NH₂) will result in characteristic stretching vibrations in the high-frequency region. Primary amines typically show two bands corresponding to symmetric and asymmetric stretching.[1][2]

-

C=N Stretch: The pyrazole ring will exhibit a strong absorption due to the stretching of the C=N bond.

-

N-H Bend: The bending vibration of the primary amine is also a characteristic feature.

-

C-F Stretch: A strong absorption band in the fingerprint region is expected for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Predicted Molecular Ion: [M]⁺ = m/z 143.0757

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Causality Behind Predictions:

-

Loss of a Methyl Radical: Cleavage of the C-C bond in the fluoroethyl side chain can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 128.

-

Loss of HF: Elimination of hydrogen fluoride is a common fragmentation pathway for fluoroalkanes. This would give rise to a fragment at m/z 123.

-

Loss of the Fluoroethyl Radical: Cleavage of the bond between the pyrazole ring and the fluoroethyl side chain would result in the loss of a •C₂H₄F radical, leading to a fragment corresponding to the aminopyrazole cation at m/z 96.

-

Ring Fragmentation: Pyrazole rings are known to undergo characteristic ring fragmentation, often involving the loss of N₂H or related species.

Experimental Protocols

The following are generalized, self-validating protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy Protocol

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

-

Filter the solution through a small cotton plug into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Acquire a one-dimensional ¹⁹F NMR spectrum.

-

(Optional but recommended) Acquire two-dimensional spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation) to aid in unambiguous signal assignment.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

-

Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an appropriate external standard (for ¹⁹F).

-

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional group vibrations.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis:

-

Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

-

-

Detection and Data Analysis:

-

Detect the ions and generate a mass spectrum.

-

Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pattern.

-

Conclusion

This guide presents a predictive spectroscopic profile of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. While experimental verification is essential, the predicted data, based on sound chemical principles and analogous compound analysis, provides a robust framework for the initial identification and structural confirmation of this and related fluorinated pyrazoles. The detailed protocols offer a standardized approach for researchers to acquire high-quality spectroscopic data, facilitating the advancement of drug discovery and development programs centered on this important class of heterocyclic compounds.

References

-

Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. Retrieved from [Link]

-

Andrade, B., et al. (2018). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Retrieved from [Link]

-

Andrade, B., et al. (2018). Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar matrices... ResearchGate. Retrieved from [Link]

Sources

5-(1-Fluoroethyl)-1H-pyrazol-3-amine CAS number and IUPAC name

A Prospective Analysis for Drug Discovery Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] This guide focuses on the specific, yet novel, derivative: 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. While this compound is not currently indexed with a unique CAS Registry Number, indicating its novelty, this document serves as a comprehensive technical prospectus for researchers. It outlines the predicted nomenclature and properties, proposes a robust synthetic pathway with detailed protocols, describes a complete analytical characterization workflow, and discusses its potential applications in drug discovery based on the established pharmacology of analogous structures. This guide is intended to provide a foundational blueprint for the synthesis, identification, and potential utilization of this promising molecule.

Part 1: Compound Identification and Physicochemical Properties

1.1 Nomenclature and Structure

As of the date of this publication, a specific CAS Registry Number for "5-(1-Fluoroethyl)-1H-pyrazol-3-amine" has not been assigned by the Chemical Abstracts Service (CAS). The assignment of a new CAS number requires an application to CAS with sufficient analytical data to confirm the identity of a novel substance.[2][3][4]

Based on IUPAC nomenclature rules, the predicted systematic name for the target compound is 5-(1-Fluoroethyl)-1H-pyrazol-3-amine . The structure contains a central pyrazole ring, which exists in tautomeric forms. The naming reflects the substitution of a 3-amino group and a 5-(1-fluoroethyl) group on the 1H-pyrazole core.[5][6]

1.2 Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties for 5-(1-Fluoroethyl)-1H-pyrazol-3-amine. These values are calculated based on its chemical structure and are essential for planning synthesis, purification, and formulation studies.

| Property | Predicted Value |

| Molecular Formula | C₅H₈FN₃ |

| Molecular Weight | 129.14 g/mol |

| IUPAC Name | 5-(1-Fluoroethyl)-1H-pyrazol-3-amine |

| CAS Registry Number | Not Assigned |

| Monoisotopic Mass | 129.0702 u |

| SMILES | NC1=CC(=NNC1)C(C)F |

| InChI Key | (Predicted) |

Part 2: Retrosynthetic Analysis and Proposed Synthesis

The synthesis of 3-amino-5-alkylpyrazoles is well-documented, typically involving the condensation of a β-ketonitrile or a related 1,3-dicarbonyl equivalent with hydrazine.[7][8][9] The introduction of the fluoroethyl moiety presents a key synthetic challenge. A plausible and efficient strategy involves the use of a fluorinated building block as a starting material.

Our proposed retrosynthesis disconnects the pyrazole ring at the N1-C5 and N2-C3 bonds, leading back to hydrazine and a fluorinated β-ketonitrile precursor: 4-fluoro-3-oxopentanenitrile . This precursor can be synthesized from commercially available starting materials.

2.1 Proposed Synthetic Workflow

The diagram below outlines the proposed three-step synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Caption: Proposed three-step synthesis of the target compound.

2.2 Rationale Behind Experimental Choices

-

Step 1 (Claisen Condensation): The synthesis of the key β-ketonitrile intermediate is achieved via a Claisen condensation. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of acetonitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of ethyl 2-fluoropropanoate. Tetrahydrofuran (THF) is an appropriate aprotic solvent for this reaction. This method provides a direct route to the required 1,3-dicarbonyl equivalent.

-

Step 2 (Cyclocondensation): The Knorr pyrazole synthesis is a classic and highly reliable method for forming the pyrazole ring.[9] The reaction of the β-ketonitrile with hydrazine hydrate in a protic solvent like ethanol under reflux is a standard and high-yielding procedure for forming 3-aminopyrazoles.[10][11][12] The regioselectivity is driven by the initial attack of a hydrazine nitrogen at the more electrophilic ketone carbonyl, followed by intramolecular cyclization with the nitrile group.

-

Step 3 (Purification): Standard silica gel column chromatography is the method of choice for purifying small organic molecules. A gradient elution system, likely starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should effectively separate the target compound from unreacted starting materials and byproducts.

Part 3: Detailed Experimental Protocols

The following protocols are detailed, hypothetical procedures based on established chemical literature for analogous transformations.[7][12][13]

Protocol 3.1: Synthesis of 4-fluoro-3-oxopentanenitrile (Intermediate C)

-

Preparation: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol).

-

Solvent Addition: Wash the NaH three times with dry hexanes to remove the mineral oil, then suspend the NaH in 100 mL of dry THF. Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: In a separate flask, prepare a solution of ethyl 2-fluoropropanoate (12.0 g, 0.10 mol) and acetonitrile (5.2 mL, 0.10 mol) in 20 mL of dry THF.

-

Reaction: Add the ester/nitrile solution dropwise to the NaH suspension over 1 hour, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

-

Quenching: Carefully quench the reaction by slowly adding 50 mL of a saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Work-up: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This intermediate is often used directly in the next step without further purification.

Protocol 3.2: Synthesis of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine (Compound E)

-

Preparation: To a 250 mL round-bottom flask, add the crude 4-fluoro-3-oxopentanenitrile (approx. 0.10 mol) and 150 mL of absolute ethanol.

-

Reagent Addition: Add hydrazine hydrate (5.0 mL, 0.10 mol) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Isolation: Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product as a solid or oil.

Protocol 3.3: Purification by Column Chromatography (Compound F)

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate solvent system.

-

Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.

Part 4: Analytical Characterization Workflow

Confirming the identity and purity of a novel compound is critical. A standard workflow involving spectroscopic and spectrometric techniques should be employed.[14][15][16]

Caption: Standard workflow for analytical characterization.

4.1 Expected Analytical Data

The following table presents the expected analytical data for the characterization of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine.[17][18][19]

| Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~6.0-7.0 (q, 1H, -CHF-), ~5.5 (s, 1H, pyrazole C4-H), ~5.0 (br s, 2H, -NH₂), ~1.5 (d, 3H, -CH₃). The N-H proton of the pyrazole ring may be broad and exchangeable. |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~155 (C3-NH₂), ~145 (C5), ~90 (C4), ~85 (d, J=~170 Hz, CHF), ~20 (d, J=~20 Hz, CH₃). |

| ¹⁹F NMR (DMSO-d₆) | δ (ppm): A doublet of quartets is expected, characteristic of a CHF group coupled to both a methine and a methyl group. |

| Mass Spec (ESI+) | m/z: 130.0775 [M+H]⁺ |

| IR Spectroscopy | ν (cm⁻¹): ~3400-3200 (N-H stretch), ~2980 (C-H stretch), ~1640 (C=N stretch), ~1100 (C-F stretch). |

| Elemental Analysis | Calculated: C, 46.51%; H, 6.24%; F, 14.71%; N, 32.54%. Found: Values should be within ±0.4% of calculated. |

Part 5: Potential Applications in Drug Discovery

The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[1][20][21] The introduction of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties like membrane permeability.[22][23][24][25][26]

-

Kinase Inhibition: Many 3-aminopyrazole derivatives have been developed as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFR), which are implicated in numerous cancers.[20][21][27] The 3-amino group often acts as a key hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of the kinase. The 5-substituent, in this case, the 1-fluoroethyl group, would project into the solvent-exposed region or a hydrophobic sub-pocket, where its size, chirality, and fluorine atom could be optimized to improve potency and selectivity.

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond. Introducing fluorine at the benzylic-like position of the ethyl group is expected to block metabolic oxidation at that site, a common liability for small molecule drugs. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased oral bioavailability.[24][28]

-

Other Therapeutic Areas: Beyond oncology, substituted pyrazoles have shown a wide range of biological activities, including anti-inflammatory, antibacterial, and antiviral properties.[1] The unique electronic and steric properties of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine make it a valuable candidate for screening across various biological targets.

Part 6: Conclusion

While 5-(1-Fluoroethyl)-1H-pyrazol-3-amine is a novel chemical entity without a registered CAS number, its synthesis and characterization are readily achievable through established chemical principles. This technical guide provides a robust framework for its preparation via a reliable three-step sequence involving a Claisen condensation and a Knorr pyrazole synthesis. The detailed protocols and analytical workflows serve as a practical starting point for any research team. Given the proven track record of fluorinated aminopyrazoles in drug discovery, particularly as kinase inhibitors, this target molecule represents a compelling scaffold for the development of next-generation therapeutics.

References

A numbered list of all sources cited in this guide will be provided below. Each entry includes the title, source, and a clickable URL for verification.

-

ResearchGate. (2010). New Synthesis of Fluorinated Pyrazoles. [Link]

-

PubMed. (2010). New synthesis of fluorinated pyrazoles. [Link]

-

Researcher.Life. (2010). New Synthesis of Fluorinated Pyrazoles. [Link]

-

Proregulations. (n.d.). CAS Number Application. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

-

Bentham Science. (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. [Link]

-

PubMed. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

CAS.org. (n.d.). CAS Registry Services. [Link]

-

ResearchGate. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

MDPI. (2022). Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. [Link]

-

NIH. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

Wikipedia. (n.d.). CAS Registry Number. [Link]

-

Sci-Hub. (2011). ChemInform Abstract: New Synthesis of Fluorinated Pyrazoles. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

MDPI. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

ResearchGate. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

-

CAS.org. (n.d.). CAS Registration Criteria-Overview. [Link]

-

Thieme Chemistry. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

-

Royal Society of Chemistry. (n.d.). Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. [Link]

-

ACS Publications. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

Figshare. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. [Link]

-

National Academy of Sciences of Ukraine. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

NIH. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

-

Royal Society of Chemistry. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. [Link]

-

NIH. (n.d.). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. [Link]

-

NIH. (n.d.). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. [Link]

-

MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

ResearchGate. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. [Link]

-

International Science Community Association. (2015). Synthesis, Characterization and Biological studies of Novel Heterocyclic compounds. [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. [Link]

-

Wikipedia. (n.d.). Fluoroethyl. [Link]

-

Wiley Online Library. (n.d.). Fluoroheterocycle formation using fluoroalkynes and their synthetic equivalents. [Link]

-

ResearchGate. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL HETEROCYCLES WITH ANTICIPATED ANTIMICROBIAL ACTIVITIES FROM PYRANOPYRAZOLE DERIVATIVE. [Link]

-

Encyclopedia.pub. (2022). Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

-

NIH. (2022). Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol. [Link]

-

Chemescience. (n.d.). Rarely available substituted pyrazoles. [Link]

-

Michigan State University. (n.d.). NMR Spectroscopy. [Link]

-

NIH. (n.d.). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. [Link]

-

Wiley Online Library. (2019). 15N-NMR spectroscopic studies and investigation of spectral data property relationships of proton pump inhibitors. [Link]

-

NIH. (n.d.). NMR-spectroscopic analysis of mixtures: from structure to function. [Link]

-

NIH. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS Number Application - Proregulations [proregulations.com]

- 3. CAS Registry Services℠ | CAS [cas.org]

- 4. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New synthesis of fluorinated pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds [mdpi.com]

- 15. isca.me [isca.me]

- 16. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 19. japsonline.com [japsonline.com]

- 20. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benthamscience.com [benthamscience.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Fluoroethyl Pyrazoles in Modern Bio-Organic Chemistry: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Preamble: The Pyrazole Scaffold - A Privileged Motif in Bioactive Compound Design

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal and agricultural chemistry.[1][2][3][4] Its metabolic stability and versatile substitution patterns have rendered it a "privileged scaffold," a core structural framework that consistently imparts potent biological activity to a diverse range of molecules.[1][5] From blockbuster drugs treating cancer and inflammatory diseases to highly effective agrochemicals protecting our food supply, the influence of the pyrazole ring is both profound and expanding.[1][6][7] This guide delves into a specific, and increasingly significant, subclass: novel fluoroethyl pyrazole compounds. The introduction of a fluoroethyl moiety can dramatically modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced potency and a more desirable pharmacokinetic profile. Herein, we will explore the synthesis, multifaceted biological activities, and molecular mechanisms of these promising compounds, providing both a high-level strategic overview and detailed, actionable protocols for the discerning researcher.

Synthetic Strategies: Building the Fluoroethyl Pyrazole Core

The foundation of any exploration into biological activity lies in robust and flexible synthetic chemistry. The construction of the fluoroethyl pyrazole core can be approached through several strategic disconnections. A common and effective methodology involves a multi-step sequence that offers modularity for generating diverse analogues.

Generalized Synthetic Workflow

A frequently employed synthetic route begins with readily available starting materials and proceeds through key intermediates to the target fluoroethyl pyrazole compounds. The causality behind this stepwise approach is to build complexity in a controlled manner, allowing for purification and characterization at each stage, which is crucial for ensuring the final compound's identity and purity.

Caption: Generalized synthetic workflow for fluoroethyl pyrazole derivatives.

Exemplar Protocol: Synthesis of a Generic Fluoroethyl Pyrazole Carboxamide

This protocol is a composite representation of common synthetic steps described in the literature.[6][8][9]

Step 1: Etherification of Substituted Phenol

-

Dissolve the starting substituted phenol (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF).

-

Add a base, for instance, potassium carbonate (K₂CO₃, 1.5 eq), to the solution to deprotonate the phenol.

-

Introduce the alkylating agent (e.g., a dihaloalkane) and stir the reaction mixture at a specified temperature (e.g., 80 °C) for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extract the product with an organic solvent like ethyl acetate, dry the organic layer, and purify by column chromatography.

Step 2: Condensation Reaction

-

The product from Step 1 is then reacted with a suitable partner to build the carbon backbone necessary for pyrazole formation. This often involves a Claisen condensation or similar reaction.

Step 3: Pyrazole Ring Formation

-

Dissolve the intermediate from Step 2 in a protic solvent such as ethanol.

-

Add hydrazine hydrate or a substituted hydrazine (1.1 eq). The choice of hydrazine determines the substituent on the N1 position of the pyrazole ring.

-

Reflux the mixture for several hours. The acid-catalyzed cyclization forms the pyrazole ring.

-

Cool the reaction, remove the solvent under reduced pressure, and purify the resulting pyrazole intermediate.

Step 4: Introduction of the Fluoroethyl Moiety

-

This can be achieved via N-alkylation of the pyrazole ring or by substitution on a side chain. For N-alkylation:

-

Dissolve the pyrazole intermediate (1.0 eq) in DMF.

-

Add a base like sodium hydride (NaH, 1.2 eq) carefully at 0 °C.

-

Introduce 1-bromo-2-fluoroethane (1.2 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water, extract the product, and purify to yield the N-fluoroethyl pyrazole.

Step 5: Final Functionalization (e.g., Amide Formation)

-

If the target is a carboxamide, hydrolyze an ester group on the pyrazole to the corresponding carboxylic acid.

-

Activate the carboxylic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) or HATU.

-

Add the desired amine and a catalytic amount of a base such as dimethylaminopyridine (DMAP).

-

Stir at room temperature until completion, then purify the final fluoroethyl pyrazole carboxamide product.

Fungicidal Activity: Targeting the Heart of Fungal Respiration

A predominant biological activity of many novel pyrazole compounds, including fluoroethyl derivatives, is their potent fungicidal action.[6][7][10][11] The primary molecular target for a large class of these fungicides is the enzyme succinate dehydrogenase (SDH).[12][13][14][15]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Succinate dehydrogenase (also known as Complex II) is a critical enzyme complex embedded in the inner mitochondrial membrane. It plays a dual role in cellular metabolism: it is the only enzyme that participates in both the citric acid cycle and the electron transport chain. By inhibiting SDH, pyrazole fungicides effectively shut down cellular energy production in fungi, leading to cell death.

Caption: Mechanism of action for pyrazole-based SDHI fungicides.

The fluoroethyl group in these molecules often enhances binding to the ubiquinone binding site (Qp site) of the SDH complex. Molecular docking studies have shown that fluorine atoms can form favorable dipolar interactions with amino acid residues in the active site, thereby increasing the binding affinity and inhibitory potency of the compound.[12]

In Vitro Antifungal Activity Assessment

The efficacy of novel fluoroethyl pyrazole compounds is initially determined through in vitro assays against a panel of pathogenic fungi.

Protocol: Mycelial Growth Inhibition Assay

-

Preparation of Test Compounds: Dissolve the synthesized pyrazole compounds in a minimal amount of dimethyl sulfoxide (DMSO) to create stock solutions.

-

Culture Medium Preparation: Prepare Potato Dextrose Agar (PDA) medium and autoclave. While the medium is still molten (around 45-50 °C), add the test compound stock solution to achieve a series of final concentrations (e.g., 0.25, 0.5, 1, 10, 50, 100 µg/mL).[11] A control plate should be prepared with DMSO only. Pour the amended PDA into sterile Petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the test fungus (e.g., Rhizoctonia solani, Botrytis cinerea) onto the center of each PDA plate.[10][13]

-

Incubation: Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the colony in the control group and 'dt' is the average diameter of the colony in the treatment group.

-

EC₅₀ Determination: The median effective concentration (EC₅₀), the concentration that inhibits 50% of mycelial growth, is then calculated by probit analysis of the dose-response data.

Quantitative Data Summary

The following table summarizes representative antifungal activity data for novel pyrazole carboxamides, illustrating the impact of structural modifications.

| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference |

| 6w | Rhizoctonia solani | 0.27 | [13] |

| 6c | Fusarium graminearum | 1.94 | [13] |

| 6f | Botrytis cinerea | 1.93 | [13] |

| 7ai | Rhizoctonia solani | 0.37 | [10] |

| Boscalid | Rhizoctonia solani | 0.94 | [13] |

| Fluxapyroxad | Wheat Powdery Mildew | >0.633 (mg/L) | [12] |

Insecticidal Activity: Disrupting the Insect Nervous System

Another major application of pyrazole derivatives is in insect control.[16] Phenylpyrazoles, a prominent class including the well-known insecticide fipronil, exert their effect by targeting the central nervous system of insects.

Mechanism of Action: GABA-Gated Chloride Channel Blockade

The primary target for phenylpyrazole insecticides is the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-Cl).[17][18][19] GABA is the main inhibitory neurotransmitter in the insect central nervous system. When GABA binds to its receptor, it opens a chloride ion channel, leading to hyperpolarization of the neuron and inhibition of nerve impulse transmission.

Phenylpyrazoles act as non-competitive antagonists of this channel.[20] They bind within the ion channel pore, physically blocking the passage of chloride ions.[19] This blockage prevents the inhibitory action of GABA, resulting in hyperexcitation of the insect's nervous system, leading to convulsions, paralysis, and death.[19] The selectivity of these insecticides arises from a higher binding affinity for insect GABA receptors compared to mammalian receptors.[21]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. researchgate.net [researchgate.net]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | GABAA Receptor Subunit Composition Drives Its Sensitivity to the Insecticide Fipronil [frontiersin.org]

- 21. semanticscholar.org [semanticscholar.org]

Aminopyrazole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets

Preamble: The Ascendancy of the Aminopyrazole Scaffold in Modern Drug Discovery

The aminopyrazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility and potent activity against a spectrum of high-value therapeutic targets.[1][2][3] Its unique structural and electronic properties facilitate critical interactions within the binding sites of various enzymes and receptors, rendering it a cornerstone for the development of targeted therapies. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the key therapeutic targets of aminopyrazole derivatives. We will delve into the mechanistic underpinnings of their action, present validated experimental workflows for target identification and engagement, and offer a forward-looking perspective on the untapped potential of this remarkable chemical class. Our approach eschews a rigid template, instead allowing the science to dictate a narrative that is both comprehensive and immediately applicable to contemporary research and development endeavors.

I. The Kinase Superfamily: The Primary Domain of Aminopyrazole Bioactivity

Protein kinases, orchestrators of a vast array of cellular processes, represent the most successfully targeted protein class by aminopyrazole derivatives.[4] The aminopyrazole scaffold is an adept ATP-mimetic, frequently establishing a triad of hydrogen bonds with the kinase hinge region, a critical interaction for potent and selective inhibition.[5]

Cyclin-Dependent Kinases (CDKs): Halting the Engine of Cancer Proliferation

CDKs are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[5][6] Aminopyrazole derivatives have been extensively developed as potent CDK inhibitors.

-

Mechanism of Action: These derivatives occupy the ATP-binding pocket of CDKs, preventing the phosphorylation of key substrates required for cell cycle progression and transcription.[5] This leads to cell cycle arrest and apoptosis in cancer cells.

-

Key Targets and Representative Compounds:

-

CDK2/5/9: A significant number of aminopyrazole analogs have demonstrated low nanomolar potency against CDK2, CDK5, and CDK9.[5][7] For instance, analog 24 from a synthesized library showed IC50 values of 24 nM and 23 nM against CDK2/cyclin E and CDK5/p35, respectively.[5] More recently, an aminopyrazole-based PROTAC (Proteolysis Targeting Chimera) was developed to selectively degrade CDK9, sensitizing pancreatic cancer cells to other therapies.[7]

-

Clinical Relevance: The aminopyrazole-containing compound AT7519 is currently in clinical trials for various cancers, highlighting the therapeutic potential of this class of CDK inhibitors.[5]

-

A detailed protocol for assessing the inhibitory activity of aminopyrazole derivatives against CDKs is outlined below.

-

Reagents and Materials:

-

Recombinant human CDK/cyclin complexes (e.g., CDK2/cyclin E, CDK5/p35, CDK9/cyclin T1)

-

Substrate peptide (e.g., Histone H1 for CDK2)

-

³²P-ATP or a suitable fluorescence-based kinase assay kit

-

Aminopyrazole compounds dissolved in DMSO

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the aminopyrazole compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and kinase reaction buffer.

-

Add the aminopyrazole compounds to the wells (final DMSO concentration should be ≤1%).

-

Initiate the kinase reaction by adding ATP (spiked with ³²P-ATP if using a radiometric assay).

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

Quantify the substrate phosphorylation using a scintillation counter or fluorescence plate reader.

-

Calculate the IC50 values by plotting the percentage of inhibition against the compound concentration.

-

Fibroblast Growth Factor Receptors (FGFRs): Overcoming Resistance in Oncology

Aberrant FGFR signaling is a key driver in various cancers.[8][9] Aminopyrazole derivatives have been ingeniously designed to inhibit both wild-type and drug-resistant mutant forms of FGFRs.

-

Mechanism of Action: A novel series of 3-aminopyrazoles has been developed to covalently target a cysteine residue on the P-loop of FGFR2 and FGFR3.[8][9] This covalent modification allows for potent inhibition, even against gatekeeper mutations (e.g., V564F in FGFR2 and V555M in FGFR3) that confer resistance to conventional ATP-competitive inhibitors.[8]

-

Key Targets and Representative Compounds:

-

FGFR2/3: Compound 6 from a developed series demonstrated sub-nanomolar potency against BaF3 cells expressing wild-type FGFR2 and the V564F gatekeeper mutant.[8]

-

Sources

- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminopyrazole based CDK9 PROTAC sensitizes pancreatic cancer cells to Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

in silico modeling of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine

Executive Summary

The imperative to reduce attrition rates and accelerate timelines in drug discovery has positioned in silico modeling as a cornerstone of modern pharmaceutical research.[1][2][3][4] This guide provides a comprehensive, technically-grounded framework for the computational evaluation of 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, a representative novel chemical entity. We eschew a rigid, templated approach, instead presenting a logical and validated workflow that mirrors the decision-making process of a computational chemistry team. The methodologies detailed herein, from ligand preparation and property prediction to molecular docking and dynamic simulation, are designed to build a holistic, predictive profile of the molecule's therapeutic potential and liabilities. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational tools to make more informed, data-driven decisions in the early stages of discovery.

The Foundational Step: High-Fidelity Ligand Preparation

The axiom "garbage in, garbage out" is acutely relevant in computational chemistry. The predictive power of any simulation is fundamentally constrained by the quality of the initial molecular representation. For a molecule like 5-(1-Fluoroethyl)-1H-pyrazol-3-amine, with its specific stereochemistry, tautomeric possibilities, and ionizable groups, a meticulous preparation workflow is not merely a preliminary step but a critical determinant of success.

Rationale and Causality in Ligand Setup